3-(2-Chloro-4-fluorophenyl)propanal

Catalog No.
S15755282
CAS No.
1057670-96-8
M.F
C9H8ClFO
M. Wt
186.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Chloro-4-fluorophenyl)propanal

CAS Number

1057670-96-8

Product Name

3-(2-Chloro-4-fluorophenyl)propanal

IUPAC Name

3-(2-chloro-4-fluorophenyl)propanal

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

InChI

InChI=1S/C9H8ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-6H,1-2H2

InChI Key

JXLJCXPSRHOYAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CCC=O

3-(2-Chloro-4-fluorophenyl)propanal is an organic compound characterized by its unique structural features, which include a propanal moiety attached to a chlorinated and fluorinated aromatic ring. The IUPAC name for this compound is 2-chloro-3-(4-fluorophenyl)propanal, and it has the chemical formula C₉H₈ClFO, with a molecular weight of approximately 186.61 g/mol. This compound is categorized under various chemical classes, including aromatic heterocycles and aryl halides, due to the presence of both chlorine and fluorine substituents on the aromatic ring .

The structure can be represented using the SMILES notation: FC1=CC(Cl)=C(C=CC=O)C=C1, which indicates the arrangement of atoms within the molecule . The compound is notable for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Typical for aldehydes and substituted aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in propanal can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It may react with amines or other nucleophiles to form imines or enamines.
  • Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The chlorinated and fluorinated phenyl group can undergo electrophilic substitution under appropriate conditions, allowing for further functionalization of the aromatic ring.

Synthesis of 3-(2-Chloro-4-fluorophenyl)propanal can be achieved through several methods:

  • Starting from 4-Fluoro-2-chlorobenzaldehyde: This method involves the reduction of an appropriate precursor followed by controlled reaction with propanal.
  • Reformulation from Aromatic Halides: Utilizing a Grignard reagent derived from 2-chloro-4-fluorobromobenzene could yield the desired compound through a series of steps involving alkylation and hydrolysis.
  • Aldol Condensation: Employing an aldol condensation reaction between suitable aldehydes and ketones may also lead to the formation of this compound.

Each synthesis route must be optimized for yield and purity depending on the desired application.

3-(2-Chloro-4-fluorophenyl)propanal has potential applications in:

  • Pharmaceutical Development: Its unique structure may serve as a scaffold for drug design targeting various biological pathways.
  • Organic Synthesis: As an intermediate in synthetic pathways, it can facilitate the production of more complex molecules.
  • Material Science: The compound's properties could be explored for use in developing new materials with specific functionalities.

Several compounds share structural similarities with 3-(2-Chloro-4-fluorophenyl)propanal, including:

  • 2-Chloro-3-(4-fluorophenyl)butanal
  • 3-(4-Fluorophenyl)propionaldehyde
  • 2-Fluoro-3-(4-chlorophenyl)propanal

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
3-(2-Chloro-4-fluorophenyl)propanalChlorine and fluorine substituents on phenylPotential for diverse biological activity
2-Chloro-3-(4-fluorophenyl)butanalSimilar halogenated phenyl but longer chainDifferent chain length alters reactivity
3-(4-Fluorophenyl)propionaldehydeNo chlorine substituentLacks additional halogen impact
2-Fluoro-3-(4-chlorophenyl)propanalFluorine instead of chlorineDifferent halogen may affect properties

The uniqueness of 3-(2-Chloro-4-fluorophenyl)propanal lies in its specific combination of halogen substituents and its aldehyde functionality, which may confer distinct reactivity patterns compared to its analogs.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

186.0247707 g/mol

Monoisotopic Mass

186.0247707 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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